5-Chloro-2-fluoro-3-methoxyaniline
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Overview
Description
5-Chloro-2-fluoro-3-methoxyaniline: is an organic compound with the molecular formula C7H7ClFNO It is a substituted aniline derivative, characterized by the presence of chloro, fluoro, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-3-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is utilized in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability or enhanced performance .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and triggering downstream signaling pathways.
DNA: The compound can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but lacks the fluoro group.
3-Fluoro-2-methoxyaniline: Similar structure but lacks the chloro group.
2-Chloro-5-methoxyaniline: Similar structure but with different substitution pattern.
Uniqueness: 5-Chloro-2-fluoro-3-methoxyaniline is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H5ClFNO |
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Molecular Weight |
161.56 g/mol |
IUPAC Name |
3-amino-5-chloro-2-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H,9H2 |
InChI Key |
SZUGCVVRPAWNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)O)Cl |
Origin of Product |
United States |
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